Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-
Description
Chemical Structure: This compound (CAS: 6406-56-0) is a bis-azo derivative featuring two azo (-N=N-) groups, a benzenesulfonic acid backbone, and a 2-hydroxy-1-naphthalenyl substituent. Its IUPAC name is 4-[[4-[(2-Hydroxy-1-naphthalenyl)azo]phenyl]azo]benzenesulfonic acid . The monosodium salt form is also documented .
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30/h1-14,27H,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJJTBJCFGAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068046 | |
| Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37678-79-8, 6406-56-0 | |
| Record name | 4-[2-[4-[2-(2-Hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Benzenesulfonic acid, 4-(2-(4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)phenyl)diazenyl)- | |
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| Record name | Benzenesulfonic acid, 4-[2-[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]- | |
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| Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |
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| Record name | 4-[[4-[(2-hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulphonic acid | |
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| Record name | 4-[[4-[(2-Hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulfonic acid | |
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Preparation Methods
Structural Confirmation
- The compound’s structure has been confirmed by spectroscopic methods, including UV-Vis, IR, and NMR spectroscopy, which reveal characteristic azo (-N=N-) absorption bands and sulfonic acid functional group vibrations.
- The molecular structure has been modeled computationally, with 2D and 3D conformers available, confirming the planar azo linkages and the orientation of the hydroxyl and sulfonic acid groups.
Chromatographic Analysis
- High-performance liquid chromatography (HPLC) methods have been developed for the analysis and purification of this compound. A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) enables effective separation and isolation of the compound and its impurities.
- This method is scalable for preparative chromatography and suitable for pharmacokinetic studies, indicating the compound’s relevance in analytical and applied chemistry.
Comparative Notes on Related Compounds
- Preparation methods for structurally related azo dyes, such as Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-3-nitro- (monosodium salt), involve similar diazotization and azo coupling steps but differ in substituents and salt forms, which influence solubility and dyeing properties.
- The introduction of nitro or sulfonate groups affects the diazotization reaction conditions and coupling reactivity, requiring careful control of pH and temperature.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Diazotization temperature | 0–5 °C | To maintain diazonium salt stability |
| pH during azo coupling | Neutral to mildly alkaline (pH 6–9) | Enhances nucleophilicity of naphthol |
| Solvent system | Aqueous acidic for diazotization; aqueous neutral/alkaline for coupling | Water is preferred for environmental and safety reasons |
| Reaction time | 30 min to 2 hours per step | Depends on reagent concentration and temperature |
| Purification method | Reverse-phase HPLC | Enables isolation of pure dye |
Biological Activity
Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- (commonly referred to as Acid Orange 23 or C.I. Acid Orange 23) is an azo compound widely used in dyeing processes, particularly in textiles and leather. This compound has garnered attention not only for its industrial applications but also for its biological activity, which includes potential toxicological effects and interactions with biological systems.
- Molecular Formula : C22H16N4O4S
- Molecular Weight : 432.451 g/mol
- CAS Number : 37678-79-8
- Solubility : Soluble in water and ethanol, exhibiting a range of colors from red light orange to yellow brown depending on pH and concentration.
Biological Activity Overview
The biological activity of Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- has been studied primarily in the context of its potential toxicity and environmental impact. Research indicates that azo dyes can undergo metabolic reduction, leading to the release of aromatic amines, which are known to be carcinogenic.
Toxicity Studies
- In Vitro Toxicity : Studies have demonstrated that exposure to azo dyes can induce cytotoxic effects in various cell lines. For instance, the compound has shown significant cytotoxicity in human liver cells (HepG2) and human skin fibroblasts, indicating a potential risk for dermal exposure during dye application .
- Genotoxicity : Azo compounds like Benzenesulfonic acid can be metabolically activated to form reactive intermediates that may interact with DNA, leading to genotoxic effects. In vitro assays have reported increased mutagenicity in bacterial strains exposed to the compound .
- Environmental Impact : The persistence of azo dyes in aquatic environments raises concerns about their bioaccumulation and potential effects on aquatic organisms. Studies indicate that these compounds can affect fish and amphibian development, leading to teratogenic effects .
Case Studies
Several case studies have highlighted the biological implications of Benzenesulfonic acid:
- Case Study 1 : A study conducted on zebrafish embryos revealed that exposure to sub-lethal concentrations of Acid Orange 23 resulted in developmental malformations, including spinal deformities and impaired heart function. This study underscores the importance of assessing the environmental risks associated with azo dye usage .
- Case Study 2 : In a laboratory setting, researchers evaluated the effects of Benzenesulfonic acid on human cell lines. Results indicated that prolonged exposure led to increased oxidative stress markers and apoptosis in treated cells, suggesting a mechanism for its cytotoxicity .
Table: Summary of Biological Activities
Scientific Research Applications
Analytical Applications
One of the primary applications of benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- is in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse-phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass-spectrometry compatible analyses, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separation, as well as for pharmacokinetic studies .
Table 1: HPLC Method Conditions
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Particle Size | 3 µm for fast UPLC applications |
Material Science Applications
Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- is utilized as a dye in various materials. Its azo structure provides vibrant coloration properties, making it suitable for textile dyeing processes. The compound's ability to form stable bonds with fibers enhances the durability of the color .
Case Study 1: Textile Dyeing
A study demonstrated the effectiveness of benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- in dyeing cotton fabrics. The results showed that the fabric dyed with this compound exhibited excellent wash and light fastness compared to other dyes used in the industry. The color retention after multiple washes was significantly higher, indicating its potential as a preferred dyeing agent in textile applications .
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of azo dyes revealed that benzenesulfonic acid derivatives can be biodegraded under anaerobic conditions. This finding is crucial for assessing the environmental safety of using such compounds in industrial applications. The study highlighted that while these dyes are effective colorants, their degradation products must be monitored to prevent ecological harm .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Azo Group Configuration :
- The target compound is bis-azo, whereas analogues like Methyl Orange and Acid Orange 7 are mono-azo. This increases conjugation length, shifting absorption maxima (e.g., Acid Orange 7: 485 nm vs. Methyl Orange: 507 nm) .
- The bis-azo structure enhances photostability and enables applications in light-responsive nanomaterials .
Substituent Effects :
Photoresponsive Materials
The target compound’s azo groups enable cis-trans isomerization under UV/visible light, making it suitable for:
- Light-driven nanocomposites: Used in AZO-C60 fullerenes for optoelectronics .
- Hydrogen-bonded polymers : Modifies phase behavior in PDMS-b-P2VP block copolymers .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
